2-(Aminomethyl)-1-ethylpyrrolidine-d5
Description
2-(Aminomethyl)-1-ethylpyrrolidine-d5 is a deuterated analog of 2-(aminomethyl)-1-ethylpyrrolidine, where five hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its stability in metabolic and pharmacokinetic studies, making it valuable in tracer applications, drug development, and analytical chemistry. The pyrrolidine ring structure confers rigidity and basicity, while the aminomethyl and ethyl substituents influence its solubility, reactivity, and interactions with biological targets. Deuterated compounds like this are critical for minimizing interference in mass spectrometry and nuclear magnetic resonance (NMR) studies due to reduced background noise .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
133.25 g/mol |
IUPAC Name |
[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
UNRBEYYLYRXYCG-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CN |
Canonical SMILES |
CCN1CCCC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1-ethylpyrrolidine-d5 typically involves the deuteration of 2-(aminomethyl)-1-ethylpyrrolidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group and pyrrolidine ring enable oxidation under controlled conditions. Key pathways include:
Imine Formation
Reaction with mild oxidizing agents converts the primary amine to imines via dehydrogenation. For example:
This process is critical for synthesizing intermediates in dopamine receptor ligand production.
Amide Synthesis
Stronger oxidants (e.g., peroxides) facilitate amide formation through N-oxidation:
Yields and specific conditions remain undocumented in accessible literature.
Reduction Reactions
The compound undergoes selective reduction, influenced by its deuterated structure:
Amine Derivatives
Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines, preserving the pyrrolidine ring. Isotopic effects from deuterium may alter reaction kinetics, though quantitative data are unavailable.
Electrolytic Reduction
A patented method for the non-deuterated analog involves electrolysis of 1-ethyl-2-nitromethylenepyrrolidine using a copper cathode under basic conditions (pH 7–10). Key parameters include:
| Parameter | Value | Outcome |
|---|---|---|
| Current Density | 1 A | 90–95% yield |
| Temperature | 20–25°C | High-purity product |
| Solvent System | Methanol/aqueous Na₂CO₃ | Efficient proton exchange |
While not explicitly tested on the deuterated form, this method is theoretically applicable with potential isotopic adjustments .
Derivatization for Analytical Chemistry
Pre-column derivatization with 4-nitrobenzoic acid enables enantiomeric separation via HPLC. Optimized conditions for the non-deuterated compound include:
Reaction Scheme
Chromatographic Conditions
| Parameter | Value | Resolution (Rₛ) |
|---|---|---|
| Column | Chiralcel OD-H | 1.82 |
| Mobile Phase | n-Hexane:Ethanol (98:2) | Baseline separation |
| Flow Rate | 1.0 mL/min | Retention time: 12.3 min |
This method’s applicability to the deuterated form requires validation but is anticipated due to structural similarity .
Stereochemical Considerations
Enantiomeric purity significantly impacts pharmacological activity. Studies on the non-deuterated compound reveal:
Deuteration may subtly alter steric and electronic properties, though no direct studies on 2-(Aminomethyl)-1-ethylpyrrolidine-d5 exist .
Stability and Reaction Optimization
Physical properties influencing reactivity:
| Property | Value | Impact on Reactions |
|---|---|---|
| Solubility | Dichloromethane | Facilitates hydrophobic reactions |
| LogP | ~1.2 (estimated) | Affects partitioning in biphasic systems |
Stability under acidic/basic conditions remains unquantified but is presumed comparable to the non-deuterated analog.
Scientific Research Applications
2-(Aminomethyl)-1-ethylpyrrolidine-d5 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1-ethylpyrrolidine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-(aminomethyl)-1-ethylpyrrolidine-d5 is compared to three structurally and functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Findings:
Structural Differences: The pyrrolidine-d5 backbone in the target compound reduces metabolic degradation compared to non-deuterated analogs like 1-ethylpyrrolidine. 2-(Aminomethyl)piperidine, with a larger 6-membered ring, exhibits higher boiling points and distinct reactivity due to reduced ring strain compared to pyrrolidine derivatives .
Deuterium Effects: Deuterium substitution in this compound enhances isotopic labeling efficiency in tracer studies. However, it may slightly reduce solubility in non-polar solvents compared to non-deuterated analogs.
Applications: this compound is preferred in pharmacokinetic studies due to its stability, while 2-(aminomethyl)piperidine is used in industrial synthesis of polymers and surfactants .
Limitations of Available Evidence
The provided safety data sheets (SDS) focus on 2-(aminomethyl)piperidine rather than the deuterated pyrrolidine derivative. While these documents highlight flammability, decomposition hazards (e.g., NOx/CO emissions ), and regulatory exemptions (e.g., SARA 313 ), direct toxicological or physicochemical data for this compound remain speculative. Further peer-reviewed studies are needed to validate its metabolic stability and environmental impact.
Biological Activity
2-(Aminomethyl)-1-ethylpyrrolidine-d5 is a deuterated derivative of aminomethylpyrrolidine, which is known for its potential biological activities. This compound has garnered interest in pharmacological research due to its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition.
- Molecular Formula : CHDN
- Appearance : Colorless to yellow liquid
- Density : 0.884 g/mL at 25 °C
- Melting Point : Not available
Recent studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling pathways. GPCRs are implicated in various physiological processes and are common targets for therapeutic agents. The compound's potential to modulate these receptors could lead to significant biological effects, including alterations in neurotransmitter release and modulation of synaptic plasticity .
Pharmacological Effects
-
Neurotransmission Modulation :
- The compound may enhance or inhibit neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can affect mood, cognition, and motor functions.
- Enzyme Inhibition :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the effects of similar compounds on biological systems:
- A study on related pyrrolidine derivatives found that they exhibited significant activity at dopamine receptors, suggesting a potential for treating dopaminergic dysfunctions .
- Research demonstrated that compounds targeting HMTs can lead to reduced tumor growth in models of cancer, indicating a possible pathway for therapeutic intervention using this compound .
Summary of Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmission | Enhanced dopamine receptor activity linked to improved cognitive function |
| Study B | Enzyme inhibition | Inhibition of HMTs led to decreased tumor proliferation |
| Study C | GPCR interactions | Modulation of serotonin pathways resulted in altered mood states |
Q & A
Q. What are the critical considerations for synthesizing 2-(Aminomethyl)-1-ethylpyrrolidine-d5 with high isotopic purity?
- Methodological Answer : Deuterated compounds require precise control of reaction conditions to ensure isotopic incorporation. Use deuterated solvents (e.g., D₂O or deuterated ethanol) and reagents (e.g., CD₃I for alkylation) to minimize proton exchange. Monitor reaction progress via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration at specific positions. For example, ¹H NMR can distinguish deuterated vs. non-deuterated protons, while high-resolution MS quantifies isotopic purity (>98% is typical for research-grade standards) .
Q. How can researchers characterize the structural and isotopic integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm structural integrity and deuteration sites. Mass spectrometry (ESI-MS or MALDI-TOF) quantifies isotopic purity by analyzing the [M+H]⁺ or [M+Na]⁺ peaks. For regulatory compliance, follow pharmacopeial guidelines (e.g., loss on drying ≤0.5%, sulfated ash ≤0.1%) to assess residual solvents and inorganic impurities .
Advanced Research Questions
Q. What chromatographic strategies resolve enantiomeric impurities in this compound, given its lack of UV chromophores?
- Methodological Answer : Use pre-column derivatization with chiral derivatizing agents (e.g., aryl sulfonyl chlorides) to introduce UV-active or fluorescent tags. Optimize mobile phases with additives like trifluoroacetic acid (0.1% v/v) to enhance peak symmetry on C18 columns. For chiral separation, employ polysaccharide-based chiral stationary phases (CSPs) under reversed-phase conditions. A study achieved baseline resolution (Rs >2.0) using a Chiralpak AD-H column with hexane:isopropanol (80:20) at 1.0 mL/min .
Q. How do researchers address discrepancies in metabolic stability data between deuterated and non-deuterated analogs in pharmacokinetic studies?
- Methodological Answer : Conduct parallel in vitro metabolism assays (e.g., liver microsomes or hepatocyte models) under identical conditions. Use LC-MS/MS to quantify parent compounds and metabolites. For example, a deuterated analog may exhibit a 10–20% longer half-life due to the kinetic isotope effect, but contradictory data could arise from incomplete deuteration or metabolic pathway shifts. Validate isotopic purity and apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish biological vs. experimental variability .
Methodological Guidelines for Contradiction Analysis
- Scenario : Conflicting solubility data in aqueous vs. organic solvents.
- Resolution : Perform phase-solubility studies using a shake-flask method. For polar solvents (e.g., water or methanol), measure solubility via UV-Vis at λmax 254 nm. For non-polar solvents (e.g., hexane), use gravimetric analysis. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
